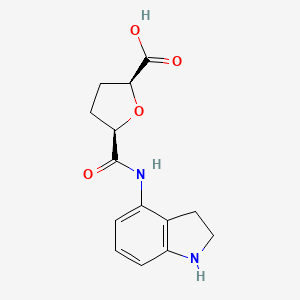![molecular formula C14H15BrFNO2 B7341934 (8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone](/img/structure/B7341934.png)
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. It is a promising drug candidate for the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
Wirkmechanismus
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone works by inhibiting the TYK2 enzyme, which is involved in the signaling pathway of several cytokines that play a role in autoimmune diseases. By blocking this pathway, this compound reduces inflammation and improves symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and has a low potential for toxicity. This compound has also been shown to be effective in reducing cytokine levels in preclinical models, indicating its potential for use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone is a highly specific inhibitor that targets the TYK2 enzyme, making it a valuable tool for studying the role of this enzyme in autoimmune diseases. However, its high potency may also make it difficult to use in certain experiments, and its cost may be prohibitive for some researchers.
Zukünftige Richtungen
There are several potential future directions for the study of (8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone. One area of focus could be the development of more potent and selective inhibitors of the TYK2 enzyme. Another area of interest could be the investigation of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, the use of this compound in clinical trials for the treatment of psoriasis and inflammatory bowel disease is an exciting prospect.
Synthesemethoden
The synthesis of (8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone involves a multi-step process that includes the preparation of key intermediates and their subsequent coupling. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone has been extensively studied in preclinical models and has shown promising results in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(8-bromo-7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-[(2S)-oxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO2/c15-13-10-8-17(14(18)12-2-1-7-19-12)6-5-9(10)3-4-11(13)16/h3-4,12H,1-2,5-8H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPXZWABPDEXNI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C(C2)C(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)N2CCC3=C(C2)C(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![(1R,2R)-N-imidazo[1,2-a]pyridin-5-yl-2-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7341863.png)
![[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7341865.png)
![(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid](/img/structure/B7341868.png)

![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]urea](/img/structure/B7341879.png)
![(2S,5R)-5-N-[(4-chloro-2-fluorophenyl)methyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341890.png)
![(2S)-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341892.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341901.png)
![4-fluoro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(methylsulfanylmethyl)benzamide](/img/structure/B7341908.png)
![(2S)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-2-quinolin-3-yloxypropanamide](/img/structure/B7341910.png)
![(4S)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B7341917.png)
![(3R)-N-(cyclopropylmethyl)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7341924.png)
![(4S,5S)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-pyridin-3-ylpyrrolidin-2-one](/img/structure/B7341939.png)